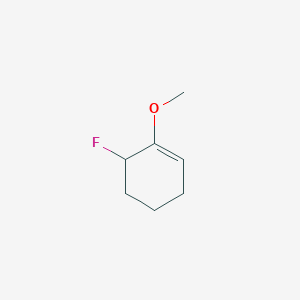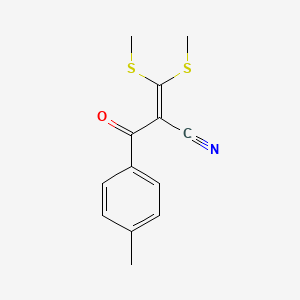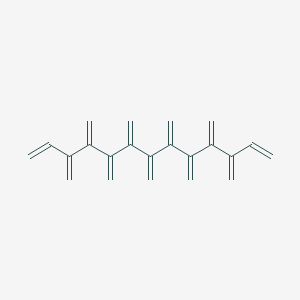![molecular formula C23H22O3 B14330600 4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione CAS No. 106661-50-1](/img/structure/B14330600.png)
4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,9-diphenylbicyclo[520]nonane-2,6,8-trione is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) has been reported to yield the desired bicyclic core . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane: Known for its use in asymmetric catalysis and anticancer research.
Bicyclo[4.3.0]nonane: Commonly found in terpenoid structures and used in synthetic chemistry.
Uniqueness
4,4-Dimethyl-1,9-diphenylbicyclo[52
特性
CAS番号 |
106661-50-1 |
|---|---|
分子式 |
C23H22O3 |
分子量 |
346.4 g/mol |
IUPAC名 |
4,4-dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione |
InChI |
InChI=1S/C23H22O3/c1-22(2)13-17(24)20-21(26)19(15-9-5-3-6-10-15)23(20,18(25)14-22)16-11-7-4-8-12-16/h3-12,19-20H,13-14H2,1-2H3 |
InChIキー |
QYLLPGHGFKUZFI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2C(=O)C(C2(C(=O)C1)C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)



![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)




![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)


![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
